molecular formula C13H16F3NO2S B2955331 N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzenesulfonamide CAS No. 2034422-99-4

N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzenesulfonamide

Cat. No.: B2955331
CAS No.: 2034422-99-4
M. Wt: 307.33
InChI Key: CMSFSXKGTKTNRZ-UHFFFAOYSA-N
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Description

N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C13H16F3NO2S and its molecular weight is 307.33. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzenesulfonamide is the poly (ADP-ribose) polymerase (PARP)-1 . PARP-1 is the most abundant and well-characterized protein target for anti-cancer drug discovery . It accounts for a majority of the cellular poly (ADP-ribosyl) ation activity and is essential to the DNA single-strand break repair .

Mode of Action

The compound interacts with its target, PARP-1, in a selective manner. The 4,4-difluorocyclohexyl substituent triggers the rearrangement of α-helix 5, which moves away from the active site in PARP-2 rather than PARP-1 . As a result, it leads to the energetically less favorable change in PARP-2 and contributes to the ligand selectivity .

Biochemical Pathways

The compound affects the DNA single-strand break repair pathway . By inhibiting PARP-1, it disrupts the repair of single-strand breaks in the DNA. This disruption can lead to the accumulation of DNA damage, which can trigger cell death, particularly in cancer cells that are already genetically unstable .

Pharmacokinetics

It’s disclosed that a highly selective parp-1 inhibitor (nms-p118) with promising pharmacokinetic properties

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of DNA repair processes. By inhibiting PARP-1, the compound prevents the repair of single-strand breaks in the DNA . This can lead to the accumulation of DNA damage and potentially trigger cell death, particularly in cancer cells .

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO2S/c1-9-2-3-11(8-12(9)14)20(18,19)17-10-4-6-13(15,16)7-5-10/h2-3,8,10,17H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSFSXKGTKTNRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2CCC(CC2)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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